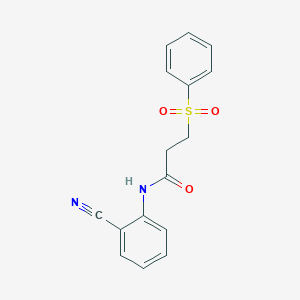
3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide”, there are general methods for synthesizing similar compounds. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
Novel Synthesis Methodologies
Electrophilic Cyanation for Benzonitriles Synthesis A benign electrophilic cyanation reagent, closely related to 3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide, facilitates the synthesis of various benzonitriles from (hetero)aryl bromides, including functionalized substrates and heteroaryl bromides, yielding significant pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Pharmaceutical Research Applications
Nonsteroidal Progesterone Receptor Antagonists Development of derivatives, including structures related to this compound, showcases a novel class of nonsteroidal progesterone receptor (PR) antagonists, offering potential treatments for diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).
Catalysis and Material Science
Transfer Hydrogenation Catalysts Derivatives of this compound have been synthesized and utilized as catalysts for the transfer hydrogenation (TH) of ketones, exhibiting good catalytic activity and offering insights into the effects of various substituents (Dayan et al., 2013).
Future Directions
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its targets through a radical approach, leading to changes in the biochemical processes .
Biochemical Pathways
This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anticancer properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-12-13-6-4-5-9-15(13)18-16(19)10-11-22(20,21)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQUPZFVPKFHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylcyclohexyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2456976.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2456978.png)
![methyl 2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetate](/img/structure/B2456979.png)
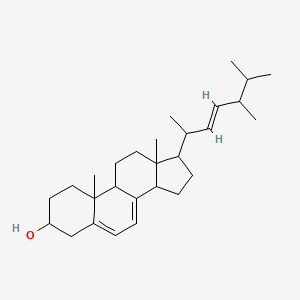
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2456981.png)

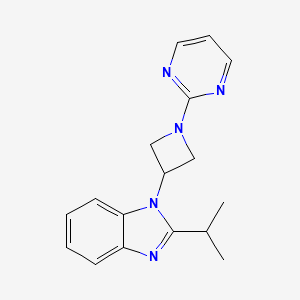

![Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B2456986.png)
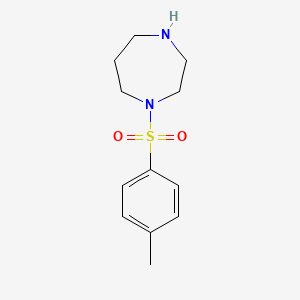
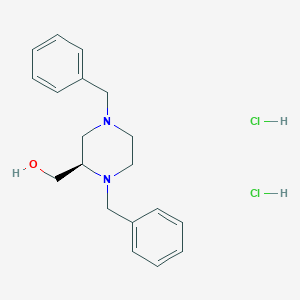
![N-Ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2456991.png)
![1-(4-Methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2456995.png)

